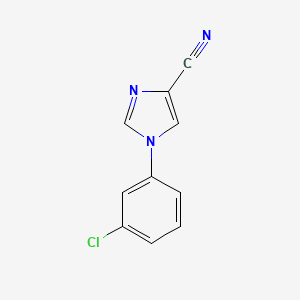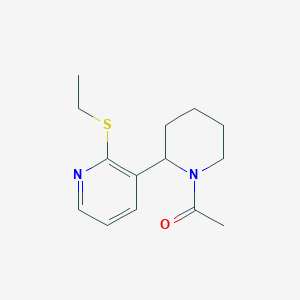![molecular formula C12H18N4O B11813597 2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)
2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4(3H)-oxo-2-(piperidin-1-il)-5,6,7,8-tetrahidropiridino[4,3-d]pirimidina es un compuesto heterocíclico que ha despertado interés debido a sus posibles aplicaciones en química medicinal y farmacología. Este compuesto presenta una estructura única que combina un anillo de piperidina con un núcleo de tetrahidropiridino[4,3-d]pirimidinona, convirtiéndolo en un andamiaje valioso para el desarrollo de nuevos agentes terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4(3H)-oxo-2-(piperidin-1-il)-5,6,7,8-tetrahidropiridino[4,3-d]pirimidina típicamente implica la ciclocondensación de precursores apropiados. Un método común involucra la reacción de 2-amino-1H-pirrol-3-carbonitrilos con nitrilos de arilo en presencia de terc-butóxido de potasio en t-butanol en ebullición . Esta reacción produce el derivado de pirimidinona deseado a través de una serie de pasos intermedios.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general probablemente implicaría optimizar la ruta sintética para la producción a gran escala. Esto incluiría refinar las condiciones de reacción, como la temperatura, el solvente y las concentraciones de catalizador, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4(3H)-oxo-2-(piperidin-1-il)-5,6,7,8-tetrahidropiridino[4,3-d]pirimidina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse bajo condiciones específicas para introducir grupos funcionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden emplear para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales se reemplazan por otros, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Las condiciones de reacción varían según la transformación deseada, pero típicamente implican temperaturas controladas y solventes específicos para facilitar las reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales, mejorando la diversidad química del compuesto.
Aplicaciones Científicas De Investigación
La 4(3H)-oxo-2-(piperidin-1-il)-5,6,7,8-tetrahidropiridino[4,3-d]pirimidina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas con potencial actividad biológica.
Biología: La estructura del compuesto le permite interactuar con objetivos biológicos, haciéndolo útil en el estudio de la inhibición enzimática y la unión a receptores.
Medicina: Tiene potencial como compuesto principal para el desarrollo de nuevos medicamentos, particularmente en áreas como la oncología y las enfermedades infecciosas.
Industria: Las propiedades únicas del compuesto lo hacen valioso en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de la 4(3H)-oxo-2-(piperidin-1-il)-5,6,7,8-tetrahidropiridino[4,3-d]pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas uniéndose a sus sitios activos, bloqueando así su actividad. La estructura del compuesto le permite encajar en los bolsillos de unión de varias proteínas, interrumpiendo su función normal y provocando efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
4-Amino-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidina-4-carboxamidas: Estos compuestos son potentes inhibidores de la proteína quinasa B (PKB) y han mostrado promesa en el tratamiento del cáncer.
Derivados de pirazolo[3,4-d]pirimidina: Estos compuestos son conocidos por su actividad inhibitoria contra las quinasas dependientes de ciclinas (CDK), lo que los hace valiosos en la investigación del cáncer.
Singularidad
La 4(3H)-oxo-2-(piperidin-1-il)-5,6,7,8-tetrahidropiridino[4,3-d]pirimidina destaca por su combinación única de un anillo de piperidina y un núcleo de tetrahidropiridino[4,3-d]pirimidinona. Esta estructura proporciona un andamiaje versátil para desarrollar nuevos agentes terapéuticos con diversas actividades biológicas.
Propiedades
Fórmula molecular |
C12H18N4O |
|---|---|
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
2-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N4O/c17-11-9-8-13-5-4-10(9)14-12(15-11)16-6-2-1-3-7-16/h13H,1-8H2,(H,14,15,17) |
Clave InChI |
RMFVVQUQVNEANV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(CNCC3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


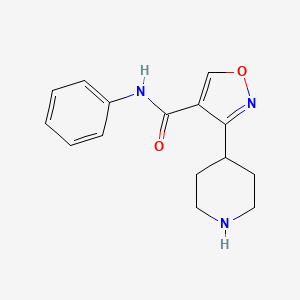

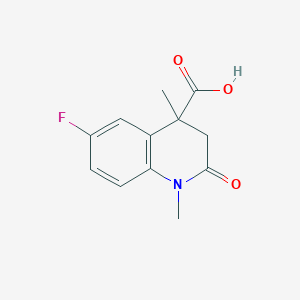
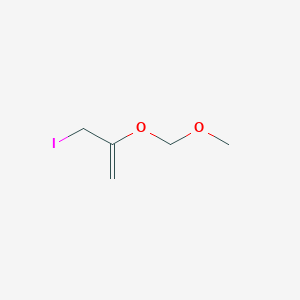

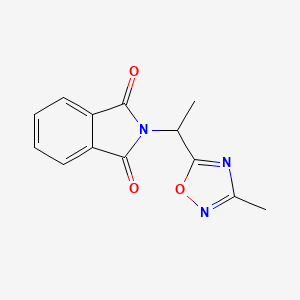
![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)

